molecular formula C9H10N4 B8537936 2-Methyl-4-[1,2,4]triazol-1-yl-phenylamine

2-Methyl-4-[1,2,4]triazol-1-yl-phenylamine

Cat. No. B8537936
M. Wt: 174.20 g/mol
InChI Key: YOQDUDBMJMEGMN-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

2-Methyl-4-(1,2,4-Triazol-1-yl)nitrobenzene (1.0 g, 4.9 mmol) and Pd/C (200 mg) in ethanol (50 ml) were hydrogenated at rtp for 3 days. The suspension was filtered through celite, evaporated under reduced pressure to afford a white solid (850 mg, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)[CH:5]=[CH:4][C:3]=1[N+:13]([O-])=O>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)[CH:5]=[CH:4][C:3]=1[NH2:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)N1N=CN=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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